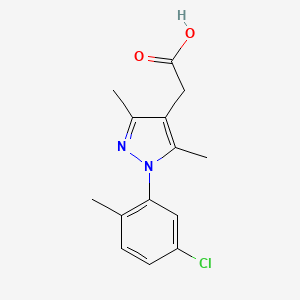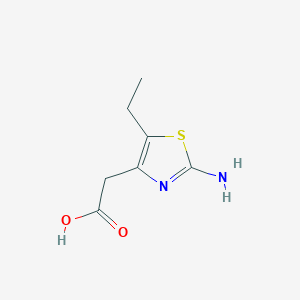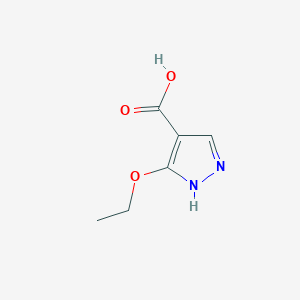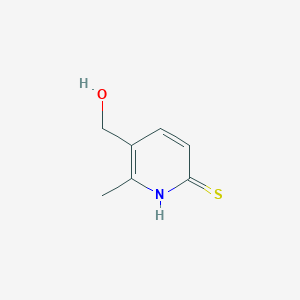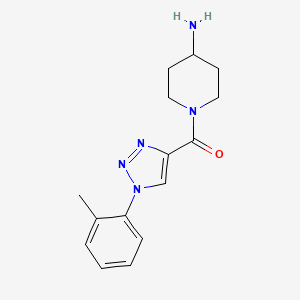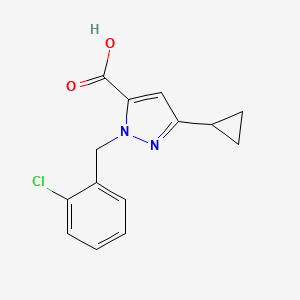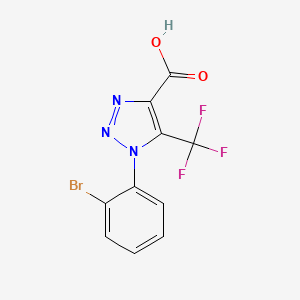
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions
Métodos De Preparación
The synthesis of 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition, to form the triazole ring. The introduction of the bromine and trifluoromethyl groups can be achieved through subsequent halogenation and trifluoromethylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to different oxidation states.
Coupling Reactions: The trifluoromethyl group can engage in cross-coupling reactions with other organic moieties.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of bioactive molecules and probes.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. The bromine and trifluoromethyl groups can modulate the compound’s reactivity and binding affinity, leading to specific biological effects.
Comparación Con Compuestos Similares
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the bromine and trifluoromethyl groups, resulting in different reactivity and applications.
1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: The chlorine atom provides different chemical properties compared to bromine.
1-(2-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid:
The unique combination of bromine and trifluoromethyl groups in this compound makes it distinct and valuable for various scientific applications.
Propiedades
| 1312135-90-2 | |
Fórmula molecular |
C10H5BrF3N3O2 |
Peso molecular |
336.06 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-5-3-1-2-4-6(5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19) |
Clave InChI |
MKCMFELNDRUHDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



